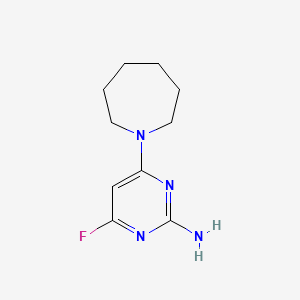
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.
Wirkmechanismus
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide increases the levels of GABA, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing the levels of GABA, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can reduce the activity of neurons and modulate the excitability of neural networks.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has been shown to increase the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. By increasing the levels of GABA, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can reduce the activity of neurons and modulate the excitability of neural networks. This can lead to a range of effects, including anti-convulsant, anxiolytic, and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in the brain. It can be used to investigate the biochemical and physiological effects of increasing GABA levels in the brain. However, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has limitations in terms of its selectivity and specificity. It may also have off-target effects that need to be considered when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide. One direction is to investigate its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Another direction is to explore its effects on neural networks and brain function. Additionally, further research is needed to understand the mechanisms underlying its effects and to improve its selectivity and specificity.
Synthesemethoden
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. However, N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide can be produced in sufficient quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which can reduce the activity of neurons and modulate the excitability of neural networks. This makes N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide a promising candidate for the treatment of disorders characterized by excessive neuronal activity.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-10-19(11-9-16)15-6-4-14(5-7-15)17(20)18-12-13-2-3-13/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTKBKMFDUHWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(4-methoxypiperidin-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B2560704.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
![3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile](/img/structure/B2560706.png)
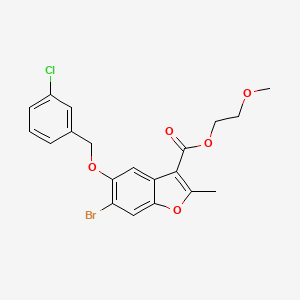
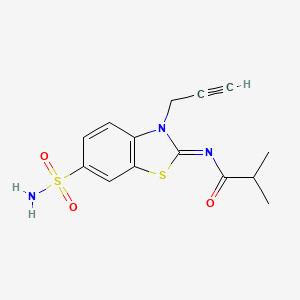
![Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2560709.png)
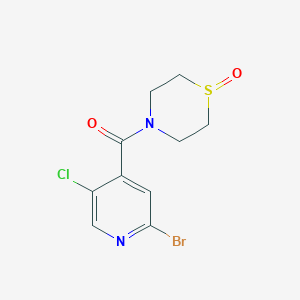
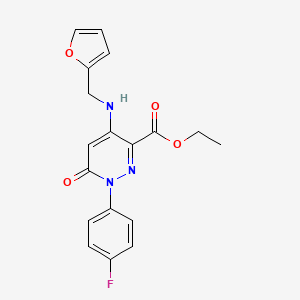

![[6-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2560717.png)
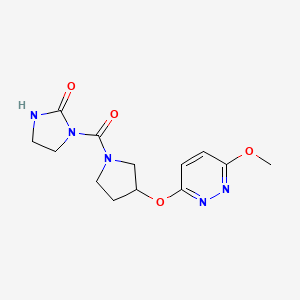
![4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2560719.png)
